Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Descripción

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate (CAS: 916792-95-5) is an imidazole derivative with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol. It features a 1-methylimidazole ring substituted at the 4-position with an ethyl acetate side chain. This compound is primarily utilized in pharmaceutical and organic synthesis research due to its role as a precursor for bioactive molecules . Storage conditions recommend sealing the compound in a dry environment at room temperature, with a purity typically exceeding 95% .

Structure

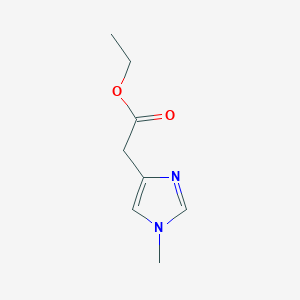

2D Structure

Propiedades

IUPAC Name |

ethyl 2-(1-methylimidazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-10(2)6-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWILSHXSICOQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that imidazole derivatives, including ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Drug Development

The compound's ability to interact with biological systems suggests its utility in drug development. Its structure allows for modifications that can enhance bioactivity and selectivity against specific targets, particularly in the treatment of infections caused by resistant strains of bacteria .

3. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism . This property could be leveraged to design drugs that modulate metabolic pathways.

Biochemical Applications

1. Bioconjugation

The compound can be utilized in bioconjugation processes, where it serves as a linker to attach biomolecules to surfaces or other molecules. This application is particularly relevant in the development of biosensors and drug delivery systems .

2. Synthesis of Novel Compounds

This compound can act as a building block in organic synthesis, allowing chemists to create novel compounds with desired biological activities. Its reactivity can be harnessed to synthesize more complex imidazole derivatives .

Material Sciences

1. Polymer Chemistry

In material sciences, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The imidazole group can facilitate interactions within the polymer network, leading to improved performance in various applications .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound may find applications in coatings and adhesives, particularly those requiring resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Drug Metabolism Modulation

In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory effects on cytochrome P450 enzymes involved in drug metabolism. The findings suggested that it could serve as a lead compound for developing drugs that require modulation of metabolic pathways.

Mecanismo De Acción

The mechanism by which Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate shares structural homology with several imidazole-based esters. Key analogs include:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl imidazo[1,5-a]pyridine-8-carboxylate | 101820-69-3 | 0.67 | Pyridine-imidazole fused ring system |

| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | 697739-12-1 | 0.67 | Pyridine-imidazole fused ring, no methyl substitution |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | 59566-51-7 | 0.68 | Nitro group at position 4, methyl at position 2 |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate | - | - | Chlorophenyl and methyl substituents on imidazole |

Key Observations :

Crystallographic and Physicochemical Properties

- Crystal Packing: Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibits layered structures stabilized by C–H⋯O hydrogen bonds and π–π interactions (centroid–centroid distance: 4.66 Å) . In contrast, the non-nitro analog may lack such strong intermolecular interactions, leading to lower melting points.

Actividad Biológica

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring structure allows for interactions with enzymes and receptors, modulating their activity. This compound has been studied for its potential as a drug candidate due to its favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. The findings indicated that this compound exhibits a strong inhibitory effect on nuclear sirtuins, which are proteins involved in regulating cellular processes such as gene expression and metabolism . The following table summarizes key findings from this study:

| Cell Line | Concentration (μM) | Viability (%) | Sirtuin Inhibition |

|---|---|---|---|

| A549 | 50 | 70 | Yes |

| A549 | 100 | 50 | Yes |

| NCI-H460 | 50 | 65 | Yes |

| NCI-H460 | 100 | 40 | Yes |

The study demonstrated that this compound significantly reduced cell viability at lower concentrations compared to other imidazole derivatives, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that compounds within the imidazole family often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes . The following table presents data on the antimicrobial activity of related imidazole derivatives:

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 2-(2-methyl-4-nitro...) | Escherichia coli | 15 |

| Ethyl 2-(1-methyl-1H-imidazol...) | Staphylococcus aureus | 18 |

| Ethyl 2-(1-methyl-1H-imidazol...) | Klebsiella pneumoniae | 17 |

These results suggest that this compound may possess significant antimicrobial properties, making it a candidate for further investigation in therapeutic applications .

Case Studies and Clinical Implications

Several case studies have explored the use of imidazole derivatives, including this compound, in clinical settings. One study focused on patients with NSCLC treated with compounds targeting sirtuins. Results indicated improved patient outcomes when these compounds were used in conjunction with traditional therapies .

Moreover, the potential use of imidazole derivatives as radiosensitizers has been proposed, particularly in enhancing the lethal effects of ionizing radiation on hypoxic tissues. This application could be crucial in improving cancer treatment efficacy .

Análisis De Reacciones Químicas

Substitution Reactions at the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution, particularly at positions activated by the methyl group. Bromination and nitration are common transformations:

Mechanistic Insight :

-

Bromination proceeds via electrophilic aromatic substitution, with bromine attacking the imidazole ring’s electron-dense positions.

-

The methyl group at N-1 directs substitution to adjacent positions due to its electron-donating effect .

Ester Group Transformations

The ethyl acetate moiety participates in nucleophilic acyl substitution and hydrolysis:

Example Reaction :

Cycloaddition and Triazole Formation

The compound’s imidazole ring participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazole hybrids:

Conditions :

Key Product :

Ethyl 1-methyl-5-[4-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazol-1-yl]-1H-imidazole-4-carboxylate .

Oxidation and Reduction Pathways

Selective oxidation of the imidazole ring or ester group is achievable:

| Target Site | Oxidizing Agent | Product |

|---|---|---|

| Imidazole ring | KMnO₄ in acidic conditions | Oxidized imidazolones |

| Ester group | Ozone followed by H₂O₂ | Ketone or carboxylic acid derivatives |

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 230°C, with explosive decomposition observed in nitro-functionalized derivatives .

-

Light sensitivity : Brominated analogs degrade under UV exposure, necessitating dark storage.

Comparative Reactivity Table

| Reaction | Rate (Relative) | Dominant Factor |

|---|---|---|

| Bromination | Fast | Electron-rich imidazole ring |

| Ester hydrolysis | Moderate | Steric hindrance from imidazole |

| Triazole cycloaddition | Slow | Catalyst dependency |

Métodos De Preparación

Alkylation of 1-methylimidazole with Ethyl 2-chloroacetate

This classical approach involves reacting 1-methylimidazole with ethyl 2-chloroacetate under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF). Potassium carbonate is commonly used as the base to deprotonate the imidazole nitrogen and facilitate nucleophilic attack on the chloroacetate. The reaction proceeds via nucleophilic substitution, forming the target ester.

- Advantages: Straightforward, well-established.

- Disadvantages: Requires chromatographic purification; use of DMF poses environmental and safety concerns.

- Typical yield: Moderate to high, depending on reaction time and temperature.

- Example: Similar synthesis reported for related imidazole esters with purification by silica gel chromatography and recrystallization from ethanol/water mixtures.

Nickel-Catalyzed Cyclization of Amido-Nitriles

An advanced synthetic route involves the nickel-catalyzed addition of amido-nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring. Subsequent esterification yields the ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate.

- Advantages: Suitable for industrial scale-up due to catalytic efficiency and control over reaction parameters.

- Disadvantages: Requires careful optimization of catalyst loading, temperature, and pressure.

- Yield: High, with good control over purity.

- Application: Industrial production methods rely on this catalytic approach for scalability.

Solvent-Free Two-Step Synthesis via tert-Butyl Chloroacetate

A green chemistry approach avoids environmentally hazardous solvents by conducting the N-alkylation of imidazole with tert-butyl chloroacetate under solvent-free conditions using a suitable base. The intermediate tert-butyl ester is then hydrolyzed and converted to the hydrochloride salt or directly esterified to the ethyl ester.

- Advantages: Environmentally benign, reduces solvent waste, simple isolation by water suspension and filtration.

- Yield: Approximately 84% with high purity and minimal di-acid impurity (<0.5%).

- Process: Reaction mass is treated with water to isolate the intermediate, followed by hydrolysis and esterification steps.

- Significance: Demonstrates a practical and sustainable synthetic route.

Comparative Table of Preparation Methods

| Feature | Alkylation with Ethyl 2-chloroacetate | Nickel-Catalyzed Cyclization | Solvent-Free tert-Butyl Chloroacetate Route |

|---|---|---|---|

| Reaction Medium | DMF or similar solvents | Catalytic system in controlled environment | Solvent-free |

| Catalyst | None (base-mediated) | Nickel catalyst | Base only |

| Environmental Impact | Moderate (use of DMF) | Depends on catalyst handling | Low (green chemistry approach) |

| Purification | Chromatography and recrystallization | Standard industrial methods | Simple filtration and washing |

| Yield | Moderate to high | High | High (~84%) |

| Scalability | Moderate | High | High |

| Process Complexity | Low to moderate | Moderate to high | Low |

Research Findings and Notes

- The solvent-free method has been shown to significantly reduce process time and environmental burden, with a straightforward work-up that avoids solvent evaporation and recrystallization steps.

- The nickel-catalyzed method allows for the synthesis of imidazole derivatives with precise control over substitution patterns, making it suitable for industrial scale production.

- Alkylation using ethyl 2-chloroacetate is a classical and reliable method but requires careful handling of solvents and purification steps to achieve high purity.

- The introduction of the methyl group on the imidazole nitrogen can be achieved prior to or after the esterification step depending on the synthetic route chosen.

- Hydrolysis and salt formation steps are often necessary intermediates in related imidazole ester syntheses, facilitating purification and further functionalization.

Q & A

Q. How is the purity and stability of the compound assessed during storage?

- Methodological Answer : Purity is quantified via HPLC (C18 columns, acetonitrile/water gradients) and GC-MS for volatile impurities. Stability studies under varying temperatures (4°C, -20°C) and humidity levels are conducted, with periodic NMR or LC-MS checks to detect hydrolysis of the ester group or imidazole ring degradation .

Advanced Research Questions

Q. How can discrepancies between computational molecular models and experimental crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects in simulations. To address this:

- Refine experimental data using SHELXL to minimize R factors and validate hydrogen bonding/van der Waals interactions .

- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD bond lengths/angles. For example, planar deviations in imidazole rings (<0.02 Å) confirm computational reliability .

Q. What strategies are used to investigate bioactivity and structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) . For receptor targeting (e.g., histamine H3), competitive binding assays with radiolabeled ligands are employed .

- SAR studies : Synthesize analogs (e.g., cyclopropyl or nitro derivatives) and correlate substituent electronic effects (Hammett σ values) with bioactivity. For instance, the cyclopropyl group in related imidazoles enhances steric hindrance, altering binding kinetics .

Q. How are multi-step synthesis challenges (e.g., intermediate instability) mitigated?

- Methodological Answer :

- Intermediate stabilization : Use protecting groups (e.g., Boc for amines) and low-temperature storage (-20°C) for sensitive intermediates.

- Byproduct control : Monitor reactions via TLC and employ scavenger resins (e.g., polymer-bound tosyl chloride) to quench unreacted reagents .

Q. What methodologies determine metabolic stability and toxicity in preclinical studies?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Major metabolites (e.g., hydrolyzed carboxylic acid derivatives) are identified using HR-MS and compared to synthetic standards .

- Toxicity screening : Use MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenicity. For example, nitroimidazole derivatives require scrutiny for genotoxic nitroso metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.